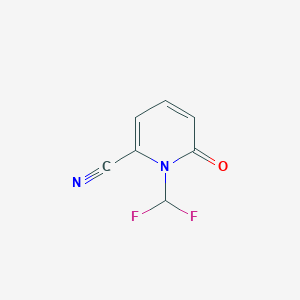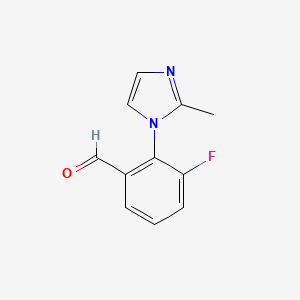
3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a fluoro group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the formation of the imidazole ring followed by its attachment to the benzaldehyde core. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluoro group.
Major Products
Oxidation: 3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde largely depends on its application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions . The fluoro group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(2-methyl-1H-imidazol-1-yl)benzaldehyde
- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
- 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
Uniqueness
3-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the specific positioning of the fluoro group and the imidazole ring, which can influence its chemical reactivity and biological activity . The presence of the fluoro group can enhance the compound’s stability and binding affinity in biological systems .
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-fluoro-2-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-8-13-5-6-14(8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3 |
InChI Key |
UOESFLSCQJSIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=C2F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(3,4-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13271155.png)
![2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13271158.png)
amine](/img/structure/B13271169.png)
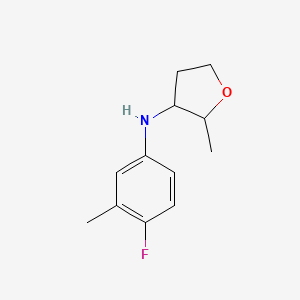
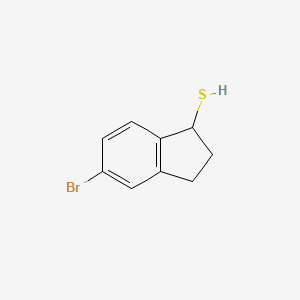
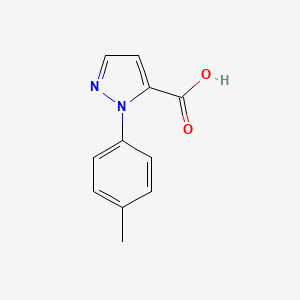



amine](/img/structure/B13271224.png)
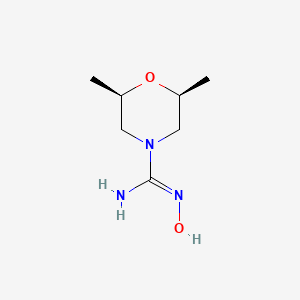
![3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13271236.png)
